![molecular formula C16H14FN5O2 B2764695 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide CAS No. 1903635-02-8](/img/structure/B2764695.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

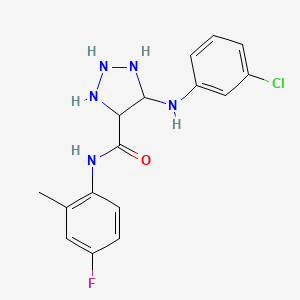

The compound you mentioned is a derivative of 1,2,3-triazine, a class of heterocyclic organic compounds. The 1,2,3-triazine ring structure is part of many pharmaceuticals and agrochemicals .

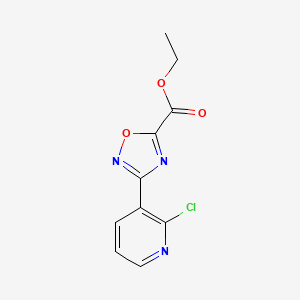

Molecular Structure Analysis

The molecular structure of 1,2,3-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The specific structure of your compound would depend on the positions and nature of the substituents on the triazine ring.Chemical Reactions Analysis

1,2,3-Triazines can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions your compound can undergo would depend on the substituents present on the triazine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, 1,2,3-triazines are stable compounds . They have good thermal stability, which makes them useful in various applications .Scientific Research Applications

Melanoma Imaging with Fluoronicotinamide Derivatives

The discovery of fluoronicotinamide derivatives for positron emission tomography (PET) imaging of melanoma highlights the potential of fluorine-containing nicotinamides in diagnostic applications. [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide [(18)F]2, a novel radiotracer, demonstrated high melanoma uptake and rapid body clearance via predominantly renal excretion. Its synthesis is straightforward, high yielding, and facilitates one-step fluorine incorporation on the nicotinamide ring. This compound is under evaluation in preclinical studies for its potential in clinical trials to assess the responsiveness of therapeutic agents (Greguric et al., 2009).

Antimicrobial Activities of Fluorine-Substituted Compounds

Research on the synthesis and antibacterial activities of quinolones containing heterocyclic substituents, including fluorine-substituted compounds, indicates that such chemicals can exhibit significant in vitro potency against various microorganisms. Specifically, compounds with oxazole substituents containing a 2-methyl group showed the greatest in vitro potency, demonstrating higher activity against Gram-positive organisms compared to Gram-negative ones (Cooper et al., 1990).

Synthesis of Triazine Derivatives

The synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties as antimicrobial agents exemplifies the application of fluorine and triazine chemistry in developing new antimicrobial agents. These compounds have been evaluated for their antimicrobial properties, showing that derivatives containing both nitro and fluorine elements exhibited high activity (Bawazir & Abdel-Rahman, 2018).

VEGFR-2 Inhibition for Cancer Treatment

Fluorine-substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase have been developed for cancer treatment. These inhibitors, optimized for biochemical potency, kinase selectivity, and pharmacokinetics, demonstrated robust preclinical in vivo activity in human tumor xenograft models. One such compound, BMS-540215, showed potent VEGFR-2 inhibition and is under clinical evaluation for treating solid tumors (Bhide et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction results in a mixed-type inhibition mode, effectively reducing the activity of AChE .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels in the brain. This can help to alleviate the symptoms of Alzheimer’s disease, where a deficiency of acetylcholine is often observed . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .

Future Directions

properties

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-10-2-3-11(9-19-10)15(23)18-6-7-22-16(24)13-8-12(17)4-5-14(13)20-21-22/h2-5,8-9H,6-7H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUFBLPMJNFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)